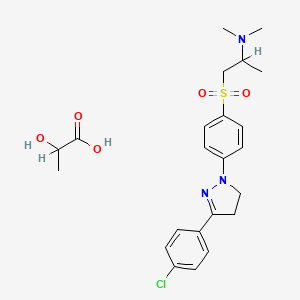
Einecs 285-890-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde diethyl acetal typically involves the reaction of 2-bromobenzaldehyde with diethyl acetal under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the acetal group.
Industrial Production Methods
In industrial settings, the production of 2-Bromobenzaldehyde diethyl acetal follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromobenzoic acid.
Reduction: Reduction reactions can convert it into 2-bromobenzyl alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 2-Bromobenzoic acid
Reduction: 2-Bromobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2-Bromobenzaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde diethyl acetal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The bromine atom in the compound plays a crucial role in its reactivity, facilitating substitution and other reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzaldehyde diethyl acetal
- 2-Fluorobenzaldehyde diethyl acetal
- 2-Iodobenzaldehyde diethyl acetal
Uniqueness
2-Bromobenzaldehyde diethyl acetal is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
85154-08-1 |
|---|---|
Molecular Formula |
C20H24ClN3O2S.C3H6O3 C23H30ClN3O5S |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6) |
InChI Key |
TVBOOZZXKDXSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















